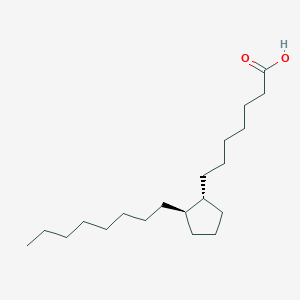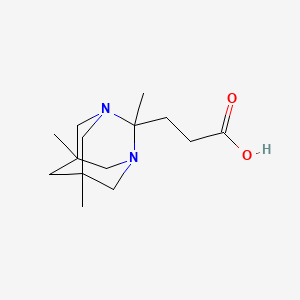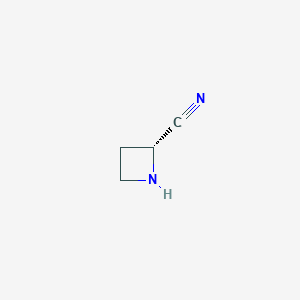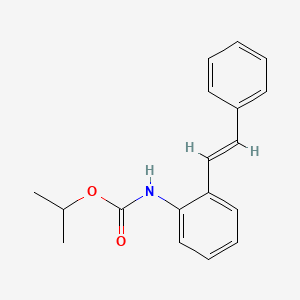![molecular formula C11H17Cl2N3 B15201871 (R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the side chain: The side chain can be introduced through various methods, including alkylation or acylation reactions.
Resolution of enantiomers: The ®-enantiomer can be separated from the racemic mixture using chiral resolution techniques.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, often with changes in the side chain.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, ®-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of ®-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, used in various chemical and biological applications.
Benzimidazole: The parent compound of the class, known for its broad range of biological activities.
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride: A related compound with a different side chain, used in similar research applications.
Uniqueness
®-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific side chain and stereochemistry. These features can influence its biological activity and make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H17Cl2N3 |
|---|---|
Peso molecular |
262.18 g/mol |
Nombre IUPAC |
(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;;/h3-7,10H,12H2,1-2H3,(H,13,14);2*1H/t10-;;/m1../s1 |
Clave InChI |
QNKCDXRSBZHZKZ-YQFADDPSSA-N |
SMILES isomérico |
CC(C)[C@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl |
SMILES canónico |
CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)



![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)

![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)


